ZHC-116-d8 (trihydrochloride)
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Overview
Description
ZHC-116-d8 (trihydrochloride): is a deuterium-labeled compound, specifically a stable isotope of 2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZHC-116-d8 (trihydrochloride) involves the incorporation of deuterium into the molecular structure of 2(1H)-Pyridinone . The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Functionalization: Addition of functional groups such as trifluoromethyl and piperazinyl groups.
Hydrochloride Formation: Conversion of the compound into its trihydrochloride form for stability and solubility
Industrial Production Methods: Industrial production of ZHC-116-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale deuteration and functionalization reactions.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: ZHC-116-d8 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
ZHC-116-d8 (trihydrochloride) has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs
Drug Development: Helps in understanding the metabolic pathways and improving the pharmacokinetic profiles of new drugs
Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug concentrations in biological samples
Stable Isotope Labeling: Used in various biochemical and pharmacological studies to track molecular interactions and transformations
Mechanism of Action
The mechanism of action of ZHC-116-d8 (trihydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles . This alteration can lead to changes in the rate of drug metabolism and the formation of metabolites, providing valuable insights into drug behavior in the body .
Comparison with Similar Compounds
ZHC-116 (non-deuterated): The non-deuterated version of ZHC-116-d8 (trihydrochloride) lacks the deuterium atoms and has different pharmacokinetic properties
Other Deuterium-Labeled Compounds: Compounds like deuterium-labeled benzene and deuterium-labeled toluene are used for similar purposes in research
Uniqueness: ZHC-116-d8 (trihydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to slower metabolic rates and longer half-lives, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C21H30Cl3F3N4O |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[[4-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propylamino]phenyl]methyl]-5-(trifluoromethyl)pyridin-2-one;trihydrochloride |
InChI |
InChI=1S/C21H27F3N4O.3ClH/c1-26-11-13-27(14-12-26)10-2-9-25-19-6-3-17(4-7-19)15-28-16-18(21(22,23)24)5-8-20(28)29;;;/h3-8,16,25H,2,9-15H2,1H3;3*1H/i11D2,12D2,13D2,14D2;;; |
InChI Key |
ITOFFGBLAKUROG-IDMOXFDOSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)([2H])[2H])[2H].Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F.Cl.Cl.Cl |
Origin of Product |
United States |
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